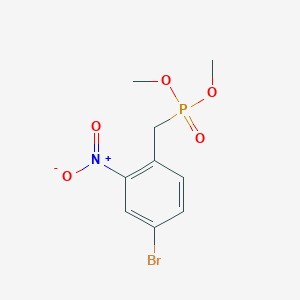
Dimethyl 4-Bromo-2-nitrobenzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-Bromo-2-nitrobenzylphosphonate is a chemical compound with the molecular formula C₉H₁₁BrNO₅P and a molecular weight of 324.07 g/mol . It is characterized by the presence of a bromine atom, a nitro group, and a phosphonate ester group attached to a benzyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Dimethyl 4-Bromo-2-nitrobenzylphosphonate typically involves the reaction of 4-bromo-2-nitrobenzyl alcohol with dimethyl phosphite under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Dimethyl 4-Bromo-2-nitrobenzylphosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and acetone. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 4-Bromo-2-nitrobenzylphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates. Its structural features are explored for developing new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Dimethyl 4-Bromo-2-nitrobenzylphosphonate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the nitro and phosphonate groups allows it to form strong interactions with amino acid residues in the enzyme’s active site, thereby modulating its activity.
In chemical reactions, the bromine atom and nitro group can participate in electrophilic and nucleophilic substitution reactions, respectively. The phosphonate ester group can undergo hydrolysis to form phosphonic acid derivatives, which can further react with other compounds.
Comparison with Similar Compounds
Dimethyl 4-Bromo-2-nitrobenzylphosphonate can be compared with other similar compounds such as:
Dimethyl 4-Bromo-2-nitrobenzylphosphate: Similar in structure but with a phosphate group instead of a phosphonate group.
Dimethyl 4-Chloro-2-nitrobenzylphosphonate: Similar but with a chlorine atom instead of a bromine atom.
Dimethyl 4-Bromo-2-aminobenzylphosphonate: Similar but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
4-bromo-1-(dimethoxyphosphorylmethyl)-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrNO5P/c1-15-17(14,16-2)6-7-3-4-8(10)5-9(7)11(12)13/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIYFBGXDACQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=C(C=C(C=C1)Br)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrNO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
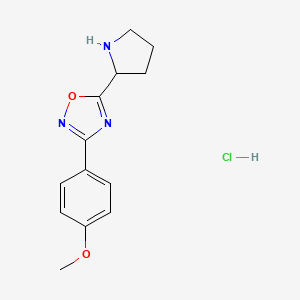
![4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline](/img/structure/B6343818.png)
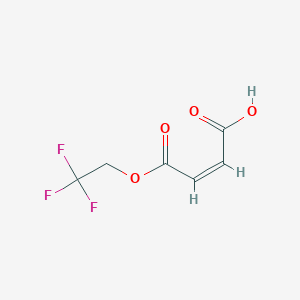
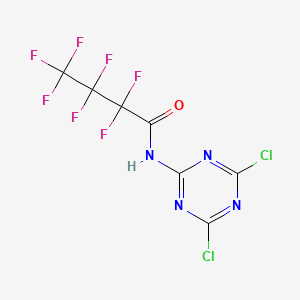

![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)
![4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6343855.png)
![2-(carbamimidoylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/structure/B6343866.png)

![4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine](/img/structure/B6343875.png)
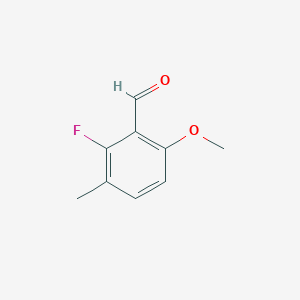

![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)
![tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate](/img/structure/B6343908.png)
